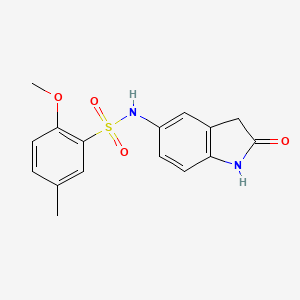

2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-10-3-6-14(22-2)15(7-10)23(20,21)18-12-4-5-13-11(8-12)9-16(19)17-13/h3-8,18H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMYVUBKJKDUNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-methylbenzenesulfonamide and 2-oxoindoline.

Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the desired chemical transformations.

Synthetic Routes: One common synthetic route involves the condensation of 2-methoxy-5-methylbenzenesulfonamide with 2-oxoindoline under controlled conditions to form the target compound.

Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various catalysts.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests several therapeutic applications:

- Antiviral Activity : Compounds similar to 2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide have shown effectiveness against various viral pathogens. Research indicates that derivatives of benzenesulfonamides can inhibit viral replication, making this compound a candidate for antiviral drug development.

- Anti-inflammatory Properties : The sulfonamide group may interact with specific enzymes involved in inflammatory pathways, potentially reducing inflammation. Studies on related compounds have demonstrated their ability to modulate inflammatory responses.

- Anticancer Potential : The 2-oxoindoline core is associated with anticancer activity. Preliminary studies suggest that the compound could inhibit tumor growth by targeting cancer cell signaling pathways .

Biological Studies

Understanding the biological mechanisms of this compound can lead to insights into its therapeutic effects:

- Mechanism of Action : Research indicates that the sulfonamide group may bind to enzymes or receptors, modulating their activity. This interaction could lead to various biological effects, including enzyme inhibition and receptor signaling modulation.

- Biological Target Interaction : Investigative studies are necessary to identify specific molecular targets within biological systems. This knowledge will enhance understanding of the compound's pharmacodynamics and pharmacokinetics.

Materials Science

The compound can also serve as a building block for synthesizing more complex molecules:

- Synthesis of Novel Materials : Its structural features allow for modifications that can lead to new materials with desired properties in pharmaceuticals and agrochemicals. The versatility of the sulfonamide group makes it suitable for creating derivatives with enhanced biological activity or stability.

Data Table: Summary of Applications

| Application Area | Potential Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral, anti-inflammatory, anticancer | Structure suggests multiple therapeutic pathways |

| Biological Studies | Mechanism of action studies | Requires identification of specific molecular targets |

| Materials Science | Synthesis of novel compounds | Useful as a building block for pharmaceuticals and agrochemicals |

Case Study 1: Antiviral Activity

A study on benzenesulfonamide derivatives indicated that compounds structurally related to this compound exhibited significant antiviral properties against influenza viruses. The mechanism involved inhibition of viral polymerase activity, suggesting potential for further development as antiviral agents.

Case Study 2: Anti-inflammatory Effects

Research involving the evaluation of sulfonamide derivatives in animal models demonstrated a marked reduction in inflammation markers when treated with compounds similar to this compound. These findings support its potential application in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes, such as caspases, which play a key role in apoptosis.

Pathways Involved: The pathways involved include the intrinsic and extrinsic apoptotic pathways, where the compound induces cell death by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide with structurally related compounds, focusing on substituents, molecular properties, and biological activities:

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro) on the benzenesulfonamide moiety enhance enzymatic inhibition (e.g., HIV integrase) by increasing sulfonamide acidity, facilitating metal chelation . In contrast, electron-donating groups (e.g., methoxy, methyl) reduce such activity. The 2-oxoindolinone core is associated with apoptosis modulation, as seen in FC85, which incorporates an imidazole substituent for improved solubility and binding .

Synthetic Accessibility :

- Methanesulfonamide derivatives (e.g., compound 10 in ) are synthesized efficiently via mesylation (86% yield), whereas aromatic sulfonamides require multi-step condensation and purification .

Structural Hybrids: Hybridization with quinoline (e.g., styrylquinoline-benzenesulfonamide derivatives) introduces antiviral properties, though this is absent in the target compound due to its indolinone focus .

Research Findings and Mechanistic Insights

- Electron-Donating vs. Withdrawing Groups: Methoxy and methyl substituents on the benzenesulfonamide reduce HIV integrase inhibition compared to nitro analogs (72.9% vs. 96.7% inhibition rates) .

- Role of the 2-Oxoindolinone Moiety: The indolinone scaffold is critical for binding to kinase domains and apoptosis-related proteins. FC85, a related compound, demonstrated apoptosis induction in cancer cells via caspase-3 activation .

Biological Activity

2-Methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure, which combines a sulfonamide moiety with an oxindole component, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 332.4 g/mol |

| CAS Number | 921836-44-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit certain protein kinases that are crucial for cell proliferation. This inhibition leads to:

- Induction of Apoptosis: The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest: It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

-

In Vitro Studies:

- A study reported an IC value of approximately 3.67 µM against HCT-116 colorectal cancer cells, demonstrating its potency in inhibiting cell growth .

- Another investigation highlighted its ability to induce apoptosis in MDA-MB-231 breast cancer cells, with an increase in annexin V-positive cells indicating early apoptosis .

- Mechanistic Insights:

Comparative Analysis

When compared to other similar compounds, such as isatin derivatives and indole-based sulfonamides, this compound shows enhanced activity due to its specific structural features. The presence of the methoxy and methyl groups contributes to its biological efficacy by improving solubility and bioavailability.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.